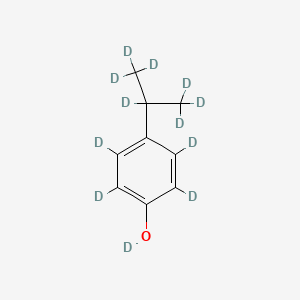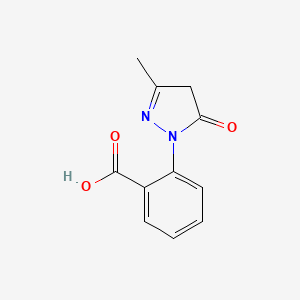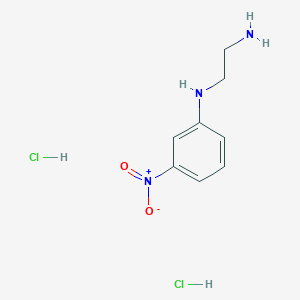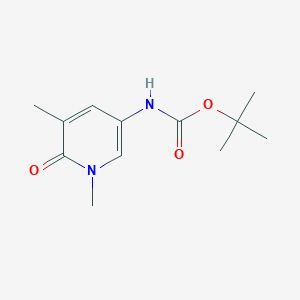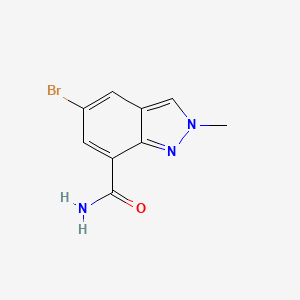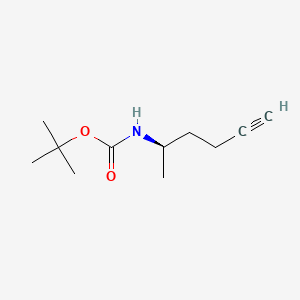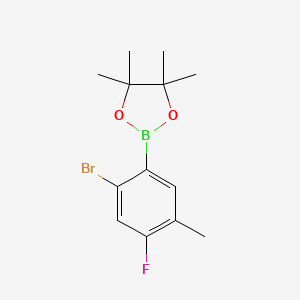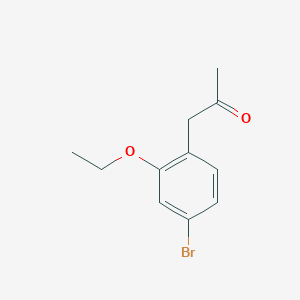![molecular formula C21H15BrN4OS B14037297 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile](/img/structure/B14037297.png)
4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile is a complex organic compound that features a unique combination of aromatic rings, a thieno[2,3-D]pyrimidine core, and a benzonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Etherification: The brominated phenol is then reacted with 2-chlorothieno[2,3-D]pyrimidine under basic conditions to form the corresponding ether.
Amination: The ether is then subjected to nucleophilic substitution with 4-aminobenzonitrile to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-D]pyrimidine core.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitrile group yields the corresponding amine.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the thieno[2,3-D]pyrimidine core is particularly interesting for targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile involves its interaction with specific molecular targets. The thieno[2,3-D]pyrimidine core can bind to enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[3,2-D]pyrimidin-2-YL)amino)benzonitrile
- 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-B]pyrimidin-2-YL)amino)benzonitrile
Uniqueness
The uniqueness of 4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile lies in its specific arrangement of functional groups and aromatic rings. This configuration provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H15BrN4OS |
|---|---|
Poids moléculaire |
451.3 g/mol |
Nom IUPAC |
4-[[4-(4-bromo-2,6-dimethylphenoxy)thieno[2,3-d]pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C21H15BrN4OS/c1-12-9-15(22)10-13(2)18(12)27-19-17-7-8-28-20(17)26-21(25-19)24-16-5-3-14(11-23)4-6-16/h3-10H,1-2H3,(H,24,25,26) |
Clé InChI |
RPCKHKASSMVJQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC2=C3C=CSC3=NC(=N2)NC4=CC=C(C=C4)C#N)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
